molecular formula C9H4Br2FNO B6294327 5-(3,6-dibromo-2-fluorophenyl)oxazole CAS No. 2379321-47-6

5-(3,6-dibromo-2-fluorophenyl)oxazole

Cat. No.: B6294327
CAS No.: 2379321-47-6
M. Wt: 320.94 g/mol
InChI Key: HGPQOUKVOHLHRW-UHFFFAOYSA-N
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Description

5-(3,6-dibromo-2-fluorophenyl)oxazole is a chemical compound with the molecular formula C9H4Br2FNO and a molecular weight of 320.94 g/mol . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring.

Preparation Methods

The synthesis of 5-(3,6-dibromo-2-fluorophenyl)oxazole typically involves the reaction of 3,6-dibromo-2-fluorobenzaldehyde with an appropriate oxazole precursor under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the formation of the oxazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-(3,6-dibromo-2-fluorophenyl)oxazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,6-dibromo-2-fluorophenyl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,6-dibromo-2-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

5-(3,6-dibromo-2-fluorophenyl)oxazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(3,6-dibromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQOUKVOHLHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C2=CN=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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